molecular formula C14H17NO3 B5494072 N-ethyl-N-(2-hydroxy-1-methylethyl)-1-benzofuran-3-carboxamide

N-ethyl-N-(2-hydroxy-1-methylethyl)-1-benzofuran-3-carboxamide

Cat. No. B5494072
M. Wt: 247.29 g/mol
InChI Key: YQDJRKIVEUZXBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-N-(2-hydroxy-1-methylethyl)-1-benzofuran-3-carboxamide, commonly known as EBIO, is a small molecule compound that has been widely used in scientific research due to its unique properties. EBIO is a potassium channel activator that has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

EBIO activates potassium channels by binding to the voltage-sensing domain of the channel. This binding causes a conformational change in the channel, leading to an increase in potassium ion flux across the membrane. This increase in potassium ion flux leads to hyperpolarization of the cell membrane and a decrease in cellular excitability.
Biochemical and Physiological Effects:
EBIO has a variety of biochemical and physiological effects, including vasodilation, increased synaptic transmission, increased neuronal excitability, and inhibition of cancer cell growth. EBIO has also been shown to have anti-inflammatory effects and to protect against ischemic injury.

Advantages and Limitations for Lab Experiments

One advantage of using EBIO in lab experiments is its specificity for potassium channels. EBIO has been shown to activate a specific type of potassium channel, the BK channel, which allows for more precise experiments. However, one limitation of using EBIO is its short half-life, which can make it difficult to maintain a consistent concentration over time.

Future Directions

There are many future directions for research on EBIO. One area of interest is the development of EBIO analogs with longer half-lives and increased potency. Another direction is the use of EBIO in the treatment of neurological disorders, such as epilepsy and Parkinson's disease. Additionally, the use of EBIO in combination with other drugs for cancer treatment is an area of active research. Finally, the role of EBIO in the regulation of cellular metabolism and energy homeostasis is an area of growing interest.
Conclusion:
In conclusion, EBIO is a small molecule compound that has been widely used in scientific research due to its unique properties. EBIO is a potassium channel activator that has a variety of biochemical and physiological effects. EBIO has been used in a variety of scientific research applications, including neuroscience, cardiovascular research, and cancer research. There are many future directions for research on EBIO, including the development of analogs with longer half-lives and increased potency, the use of EBIO in the treatment of neurological disorders and cancer, and the role of EBIO in the regulation of cellular metabolism and energy homeostasis.

Synthesis Methods

EBIO can be synthesized using a variety of methods, but the most common method involves the reaction of 3-bromo-1-benzofuran with N-ethyl-N-(2-hydroxy-1-methylethyl)amine in the presence of a palladium catalyst. The resulting product is then purified using column chromatography to yield pure EBIO.

Scientific Research Applications

EBIO has been used in a variety of scientific research applications, including neuroscience, cardiovascular research, and cancer research. In neuroscience, EBIO has been shown to enhance synaptic transmission and increase neuronal excitability. In cardiovascular research, EBIO has been shown to have vasodilatory effects and reduce blood pressure. In cancer research, EBIO has been shown to inhibit the growth of cancer cells and induce apoptosis.

properties

IUPAC Name

N-ethyl-N-(1-hydroxypropan-2-yl)-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-3-15(10(2)8-16)14(17)12-9-18-13-7-5-4-6-11(12)13/h4-7,9-10,16H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQDJRKIVEUZXBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C(C)CO)C(=O)C1=COC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-N-(2-hydroxy-1-methylethyl)-1-benzofuran-3-carboxamide

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